molecular formula C19H28N2O2 B14860136 (2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate

(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate

Cat. No.: B14860136
M. Wt: 316.4 g/mol
InChI Key: ZVNODVBFASIEFE-QZTJIDSGSA-N
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Description

(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes a piperidine ring and a cyclopentylamino group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopentylamino Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a cyclopentylamino group using suitable reagents and conditions.

    Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-ethyl 2-(4-(cyclohexylamino)phenyl)piperidine-3-carboxylate: Similar structure but with a cyclohexylamino group instead of a cyclopentylamino group.

    (2S,3R)-ethyl 2-(4-(methylamino)phenyl)piperidine-3-carboxylate: Contains a methylamino group instead of a cyclopentylamino group.

Uniqueness

The presence of the cyclopentylamino group in (2S,3R)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl (2S,3R)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-2-23-19(22)17-8-5-13-20-18(17)14-9-11-16(12-10-14)21-15-6-3-4-7-15/h9-12,15,17-18,20-21H,2-8,13H2,1H3/t17-,18-/m1/s1

InChI Key

ZVNODVBFASIEFE-QZTJIDSGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN[C@@H]1C2=CC=C(C=C2)NC3CCCC3

Canonical SMILES

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC3CCCC3

Origin of Product

United States

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